2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(3-methoxyphenyl)-3,4-dihydroquinazolin-4-one 2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(3-methoxyphenyl)-3,4-dihydroquinazolin-4-one
Brand Name: Vulcanchem
CAS No.: 1114646-90-0
VCID: VC6913287
InChI: InChI=1S/C28H25N3O5S/c1-17-23(29-26(36-17)21-12-8-14-24(34-3)25(21)35-4)16-37-28-30-22-13-6-5-11-20(22)27(32)31(28)18-9-7-10-19(15-18)33-2/h5-15H,16H2,1-4H3
SMILES: CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)OC
Molecular Formula: C28H25N3O5S
Molecular Weight: 515.58

2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(3-methoxyphenyl)-3,4-dihydroquinazolin-4-one

CAS No.: 1114646-90-0

Cat. No.: VC6913287

Molecular Formula: C28H25N3O5S

Molecular Weight: 515.58

* For research use only. Not for human or veterinary use.

2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(3-methoxyphenyl)-3,4-dihydroquinazolin-4-one - 1114646-90-0

Specification

CAS No. 1114646-90-0
Molecular Formula C28H25N3O5S
Molecular Weight 515.58
IUPAC Name 2-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(3-methoxyphenyl)quinazolin-4-one
Standard InChI InChI=1S/C28H25N3O5S/c1-17-23(29-26(36-17)21-12-8-14-24(34-3)25(21)35-4)16-37-28-30-22-13-6-5-11-20(22)27(32)31(28)18-9-7-10-19(15-18)33-2/h5-15H,16H2,1-4H3
Standard InChI Key MMPXNLQYLDWFFL-UHFFFAOYSA-N
SMILES CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)OC

Introduction

Structural Components

  • Oxazole Ring: The oxazole ring is a five-membered heterocycle containing nitrogen and oxygen. Compounds with oxazole rings often exhibit significant biological activities, including antimicrobial and anticancer properties .

  • Quinazolinone Moiety: Quinazolinones are known for their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects .

  • Sulfanyl Group: The sulfanyl group (-S-) can contribute to the compound's reactivity and potential biological interactions.

Synthesis

The synthesis of such complex molecules typically involves multiple steps, including the formation of the oxazole and quinazolinone rings, followed by the introduction of the sulfanyl group. Common methods might involve condensation reactions, cyclization, and nucleophilic substitution.

Potential Biological Activities

Given the structural components, this compound could exhibit a range of biological activities:

  • Anticancer Properties: Both oxazole and quinazolinone derivatives have shown promise in cancer treatment by inhibiting key enzymes or interacting with DNA.

  • Antimicrobial Activity: The presence of oxazole and quinazolinone moieties suggests potential antimicrobial effects, which could be useful against various pathogens.

  • Antioxidant Effects: Some compounds with similar structures have demonstrated antioxidant properties, which could help protect against oxidative stress in biological systems.

Data Table: Comparison with Similar Compounds

Compound NameMolecular FormulaKey FeaturesPotential Activities
2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(3-methoxyphenyl)-3,4-dihydroquinazolin-4-oneNot AvailableOxazole, Quinazolinone, SulfanylAnticancer, Antimicrobial, Antioxidant
2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazoleC12H13NO3Oxazole RingAntimicrobial, Anticancer
Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetateC18H16N2O3SQuinazolinone, SulfanylAnti-inflammatory, Antiviral

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